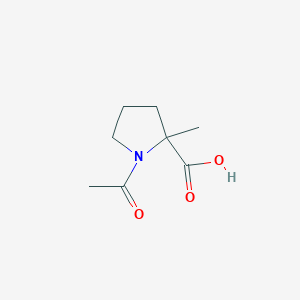
Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate
Overview
Description
Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate, also known as EAFC, is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is a thiazole derivative and has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of experimental settings.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in a range of biological processes. Specifically, Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a critical role in the regulation of pH in the body. This inhibition is thought to be responsible for many of the biochemical and physiological effects of Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate.
Biochemical and Physiological Effects:
Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate has been shown to have a range of biochemical and physiological effects in vitro and in vivo. These effects include inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of a range of diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate for use in lab experiments is its high potency and specificity. Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate has been shown to have a low IC50 value, meaning that it is effective at very low concentrations. Additionally, Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate has been shown to have a high degree of selectivity for its target enzymes, reducing the risk of off-target effects. However, one of the limitations of Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate is its relatively short half-life, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate. One area of interest is in the development of new drugs based on the structure of Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate. Researchers are also exploring the potential of Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate for use in the development of new diagnostic tools for cancer and other diseases. Additionally, there is ongoing research into the mechanism of action of Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate, which may help to shed light on its potential applications in a range of biological processes.
Scientific Research Applications
Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is in the field of medicinal chemistry, where Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate has been shown to have potential as a lead compound for the development of new drugs targeting a range of diseases. Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate has also been studied for its potential use in the development of new diagnostic tools, particularly in the field of cancer research.
properties
IUPAC Name |
ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c1-2-17-12(16)11-9(14)10(15-18-11)7-3-5-8(13)6-4-7/h3-6H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAJPWUZVXXYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NS1)C2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-{2-[(E)-N'-[(3-chlorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate](/img/structure/B3019694.png)





![N-(4-bromophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B3019702.png)
![3-(4-chlorobenzyl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3019706.png)
![1-(1-Benzothiophen-3-yl)-2-[(5-fluoropyrimidin-2-yl)amino]ethanol](/img/structure/B3019707.png)


